![molecular formula C23H20FN3O3S B2814930 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 900000-92-2](/img/structure/B2814930.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications
Src Kinase Inhibition and Anticancer Activity
Compounds structurally similar to the one have been synthesized and evaluated for their Src kinase inhibitory activities, demonstrating potential as anticancer agents. For example, derivatives with modifications in the thiazole and benzothiazole rings have shown inhibition of c-Src kinase and cell proliferation in various cancer cell lines, suggesting a role in developing new anticancer therapies (Fallah-Tafti et al., 2011).
Antiproliferative Properties
Research into compounds featuring thiazole and pyridine linked via acetamide spacers revealed promising anticancer activity, especially against liver carcinoma and laryngeal carcinoma cell lines. These findings indicate the potential of such compounds for further exploration as anticancer agents (Alqahtani & Bayazeed, 2020).
Synthesis of Heterocyclic Derivatives
The acetamide moiety, especially when linked to thiazole and benzothiazole rings, serves as a versatile precursor for synthesizing a wide range of heterocyclic compounds. These synthesized compounds are studied for various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties, showcasing the chemical versatility and applicability of such compounds in drug discovery and development (Koppireddi et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Some derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, highlighting the therapeutic potential of these compounds beyond their anticancer applications. For instance, compounds incorporating the thiazole and acetamide functionalities have shown significant activity against various bacterial and fungal strains (Anuse et al., 2019).
Molecular Docking and Computational Studies
Computational and molecular docking studies on related compounds have aided in understanding their mechanism of action, particularly in binding to biological targets such as enzymes and receptors. This approach helps in the rational design of new compounds with improved efficacy and selectivity for potential therapeutic applications (Mary et al., 2020).
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-29-18-10-11-19(30-2)22-21(18)26-23(31-22)27(14-17-5-3-4-12-25-17)20(28)13-15-6-8-16(24)9-7-15/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRAARWJICQILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
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